6-Mercaptoguanosine

Anthrax Spore germination inhibitor Macrophage protection assay

6-Mercaptoguanosine (syn. 6-Thioguanosine, NSC is a thiopurine ribonucleoside analog of guanosine in which the 6-oxo group is replaced by a thione (C=S).

Molecular Formula C10H13N5O4S
Molecular Weight 299.31 g/mol
CAS No. 7602-04-2
Cat. No. B13397226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Mercaptoguanosine
CAS7602-04-2
Molecular FormulaC10H13N5O4S
Molecular Weight299.31 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N
InChIInChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)
InChIKeyOTDJAMXESTUWLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Mercaptoguanosine (CAS 7602-04-2): A Thiopurine Ribonucleoside with Multi-Target Pharmacological Differentiation


6-Mercaptoguanosine (syn. 6-Thioguanosine, NSC 29422) is a thiopurine ribonucleoside analog of guanosine in which the 6-oxo group is replaced by a thione (C=S) [1]. With molecular formula C₁₀H₁₃N₅O₄S and molecular weight 299.31 g/mol, it serves as the primary biologically active ribonucleoside metabolite of the immunosuppressant prodrug azathioprine and contributes to the antineoplastic activity of 6-thioguanine [2]. Unlike the nucleobase 6-thioguanine, 6-mercaptoguanosine possesses an intact ribose moiety, enabling direct phosphorylation by nucleoside kinases and conferring distinct cellular uptake, metabolic activation, and RNA incorporation properties that fundamentally differentiate it from its nucleobase counterpart [3].

Why 6-Mercaptoguanosine Cannot Be Replaced by 6-Thioguanine, 6-Mercaptopurine, or Other In-Class Thiopurines


Procurement decisions that treat all thiopurines as interchangeable risk experimental irreproducibility. 6-Mercaptoguanosine is a pre-formed ribonucleoside, whereas 6-thioguanine (CAS 154-42-7) and 6-mercaptopurine (CAS 50-44-2) are nucleobases that require intracellular phosphoribosylation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form their active nucleotide forms [1]. This enzymatic dependency means that HGPRT-deficient or low-expressing cell models exhibit marked resistance to 6-thioguanine but remain susceptible to 6-mercaptoguanosine, which can bypass the salvage pathway via direct kinase-mediated phosphorylation [2]. Furthermore, 6-mercaptoguanosine acts as a direct competitive inhibitor of HGPRT itself (Ki ≈ 5 µM), thereby disrupting endogenous purine salvage—a pharmacological action absent from 6-thioguanine, which serves exclusively as an HGPRT substrate . The selenium analog 6-selenoguanosine may exhibit superior antitumor therapeutic index in certain models, but its distinct redox chemistry, higher molecular weight (345.2 vs. 299.31 g/mol), and separate synthetic route preclude direct substitution [3].

Quantitative Differentiation Evidence for 6-Mercaptoguanosine Against Closest Analogs and In-Class Alternatives


B. anthracis Macrophage Protection: 6-Mercaptoguanosine vs. 6-Thioguanine, 6-Chloroguanosine, and 6-Mercaptopurine in a Head-to-Head Screen

In a systematic screen of 46 nucleoside analogues for inhibition of Bacillus anthracis spore germination and protection of J774a.1 macrophages from anthrax cytotoxicity, 6-thioguanosine (6-TG) demonstrated an IC50 of 0.004 mM (4 µM) for macrophage protection [1]. This potency was within 2-fold of 6-thioguanine (IC50 = 0.002 mM), 47.5-fold more potent than 6-chloroguanosine (IC50 = 0.19 mM), and 100-fold more potent than 6-mercaptopurine (IC50 = 0.40 mM) [2]. Notably, 6-thioguanosine also inhibited in vitro spore germination with an IC50 of 1.00 mM, whereas its efficacy in the more translationally relevant macrophage protection model was 250-fold greater (IC50 = 0.004 mM), indicating that spore germination inhibition alone does not fully account for its protective mechanism in a cellular infection context [3].

Anthrax Spore germination inhibitor Macrophage protection assay

Antiviral Activity Against SARS-CoV-2: 6-Mercaptoguanosine Dual Inhibition of Cytopathic Effect and 3CL-Pro Protease

6-Thioguanosine exhibits significant antiviral activity against SARS-CoV-2 in Caco-2 intestinal epithelial cells, achieving 77.04% inhibition of virus-induced cytotoxicity at 10 µM with an IC50 of 780.0 nM (0.78 µM) . Additionally, it inhibits the SARS-CoV-2 3CL-Pro (main protease) by 99.2% at 20 µM, indicating a direct enzymatic target engagement . In contrast, 6-thioguanine (the nucleobase) inhibits SARS-CoV-2 replication in Vero-E6 cells with an EC50 of approximately 2 µM through a distinct mechanism involving papain-like protease (PLpro) inhibition rather than 3CL-Pro targeting [1]. Furthermore, 6-thioguanosine shows limited activity in Vero-E6 cells (IC50 = 15,590 nM), underscoring a cell-type-dependent activity profile that differs from 6-thioguanine [2].

SARS-CoV-2 Antiviral 3CL-Pro protease inhibitor

Antiproliferative Potency in MOLT-4 Leukemia Cells: Quantitative Comparison to Mycophenolic Acid IMPDH Modulation

6-Thioguanosine reduces proliferation of MOLT-4 human T-lymphoblastic leukemia cells with an IC50 of 0.19 µM [1]. In parallel IMP dehydrogenase (IMPDH) basal activity studies in the same MOLT-4 cell line, 6-thioguanosine exposure causes a concentration-dependent decrease in IMPDH basal enzymatic activity, contrasting with mycophenolic acid (MPA), which paradoxically increases IMPDH basal activity at concentrations ≤IC50 due to compensatory IMPDH2 isoform upregulation [2]. This differential IMPDH modulation indicates that 6-thioguanosine's antiproliferative mechanism involves IMPDH suppression without triggering the compensatory feedback observed with MPA, a clinically used immunosuppressant [3].

Leukemia IMPDH Antiproliferative

HGPRT Bypass and Direct Enzyme Inhibition: Mechanistic Differentiation from 6-Thioguanine Nucleobase

6-Mercaptoguanosine exhibits a dual interaction with hypoxanthine-guanine phosphoribosyltransferase (HGPRT) that distinguishes it from 6-thioguanine. While 6-thioguanine depends entirely on HGPRT for conversion to 6-thioguanosine monophosphate (6-TGMP) as an obligate substrate, 6-mercaptoguanosine can be directly phosphorylated by nucleoside kinases, bypassing HGPRT [1]. Moreover, 6-mercaptoguanosine acts as a direct competitive inhibitor of HGPRT with respect to guanine (Ki ≈ 5 µM), thereby disrupting endogenous purine salvage and depleting intracellular GTP and IMP pools . This HGPRT-inhibitory activity is absent in 6-thioguanine, which functions only as an HGPRT substrate. The therapeutic consequence is demonstrated by 6-thioguanosine monophosphate (6sGMP) prodrugs, which retain antiproliferative efficacy in HGPRT-low cancer cells that are resistant to 6-thioguanine [2].

HGPRT Purine salvage Thiopurine resistance

Low-Molecular-Weight Gelator Property: Unique Supramolecular Chemistry Among Thiopurine Analogs

6-Thioguanosine functions as a low-molecular-weight gelator (LMWG), a property not reported for 6-thioguanine, 6-mercaptopurine, azathioprine, or 6-selenoguanosine . The Au(I) coordination complex [Au(6-tGH)₂]Cl, formed from 6-thioguanosine and gold(I), exhibits concentration-dependent self-assembly in aqueous solution: discrete complexes at sub-millimolar concentrations, transitioning to supramolecular fibers and a fibrous metallo-hydrogel above approximately 1 mM [1]. This anion-induced transition between vesicles and fibers is cooperatively regulated, providing a tunable supramolecular platform accessible only through the intact ribonucleoside scaffold . The thione tautomer at the 6-position and the ribose hydroxyl network are both essential for the hydrogen-bonding architecture that drives gelation, explaining why nucleobase analogs lacking the ribose moiety cannot replicate this behavior.

Supramolecular gel Metallo-hydrogel Self-assembly

Validated Research and Industrial Application Scenarios for 6-Mercaptoguanosine Based on Quantitative Differentiation Evidence


Anti-Anthrax Drug Discovery: Macrophage Protection Screening in B. anthracis Infection Models

6-Mercaptoguanosine is a validated hit compound for Bacillus anthracis countermeasure screening programs. With an IC50 of 4 µM for macrophage protection in J774a.1 cells—100-fold more potent than 6-mercaptopurine and 47.5-fold more potent than 6-chloroguanosine in the same assay—it provides a ribonucleoside scaffold for structure-activity relationship (SAR) optimization independent of HGPRT-mediated activation [1]. Researchers can use 6-mercaptoguanosine as a positive control or lead scaffold when screening nucleoside analog libraries for anti-spore germination or anti-cytotoxicity activity in macrophage infection models .

SARS-CoV-2 3CL-Pro Protease Inhibitor Screening and Mechanistic Studies

The dual activity of 6-mercaptoguanosine against SARS-CoV-2—77% inhibition of Caco-2 cytopathic effect at 10 µM (IC50 = 780 nM) and 99.2% inhibition of the 3CL-Pro main protease at 20 µM—positions it as a mechanistically distinct tool compound for coronavirus antiviral research [1]. Unlike 6-thioguanine, which targets the papain-like protease (PLpro), 6-mercaptoguanosine engages 3CL-Pro, enabling researchers to dissect the relative contributions of 3CL-Pro versus PLpro inhibition in thiopurine antiviral activity .

Thiopurine Resistance Research: HGPRT-Independent Antiproliferative Tool Compound

6-Mercaptoguanosine is uniquely suited for studying HGPRT-independent thiopurine pharmacology. Its ability to bypass HGPRT via direct kinase phosphorylation, combined with its direct HGPRT inhibitory activity (Ki ≈ 5 µM), makes it a critical tool for investigating thiopurine resistance mechanisms in leukemia (MOLT-4 IC50 = 0.19 µM) and breast cancer models [1]. Researchers developing prodrugs to overcome HGPRT-mediated resistance use 6-mercaptoguanosine as both a mechanistic probe and a comparator for novel 6sGMP prodrug candidates .

Supramolecular Biomaterials: Stimuli-Responsive Metallo-Hydrogel Platform Development

The low-molecular-weight gelator property of 6-mercaptoguanosine enables the formation of Au(I)-coordinated metallo-hydrogels with cooperative anion-induced transitions between vesicles and fibrous networks above approximately 1 mM [1]. This supramolecular chemistry is unique among thiopurines and provides a platform for developing stimuli-responsive drug delivery vehicles, biosensors, and self-healing biomaterials. Researchers in materials chemistry can exploit the intrinsic luminescence of the [Au(6-tGH)₂]Cl complex as an internal probe of intermolecular interactions during self-assembly .

Quote Request

Request a Quote for 6-Mercaptoguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.